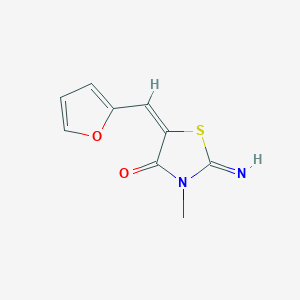![molecular formula C13H11BrN2O2 B3878296 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B3878296.png)
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, also known as BRP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one is complex and not fully understood. However, several studies have suggested that 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one exerts its biological activity by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to interact with various cellular targets, including proteins involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to modulate various cellular processes, including cell cycle regulation, apoptosis, and autophagy. In addition, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, including the development of new analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other scientific research fields. In addition, further studies are needed to evaluate the safety and toxicity of 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in animal models and humans.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neuroscience, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation and improving cognitive function in animal models of neurodegenerative diseases. In drug discovery, 1-(4-bromophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been used as a lead compound to develop new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-8-13(16-18-9)15-7-6-12(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLKVXPTAPYDSE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide](/img/structure/B3878218.png)
![ethyl 2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878238.png)



![methyl 2-chloro-5-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3878275.png)
![ethyl 5-(2-chlorophenyl)-2-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878278.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878288.png)
![N-1,3-benzodioxol-5-yl-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878291.png)
![5-amino-3-[2-(5-bromo-2-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3878294.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3878302.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878317.png)
![ethyl 5-(4-chlorophenyl)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878323.png)
